

Lack of Direct Evidence in Randomized Controlled Trials of Sucralose in Thoroughbreds

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive review of existing scientific literature reveals a notable absence of randomized controlled trials specifically investigating the effects of the non-nutritive sweetener sucralose on the performance of Thoroughbred horses in training. While sucralose is utilized in equine feed and supplements to enhance palatability, its direct impact on athletic performance remains unquantified in this specific population.[1] The available research, however, provides insights into the potential physiological mechanisms of sucralose in horses and offers comparative data from studies on other sweeteners and in different species.

Potential Physiological Impact of Sucralose in Equines

Recent molecular-level research has identified the presence of sweet taste receptors, specifically T1R2-T1R3, in the intestinal tissue of horses.[2][3][4] A 2024 study demonstrated that sucralose, among other low-calorie sweeteners, activates these receptors.[2][4] This activation is hypothesized to initiate a signaling pathway that leads to an increased expression of the intestinal Na+/glucose cotransporter 1 (SGLT1).[2][3][4] An upregulation of SGLT1 could potentially enhance the absorption of glucose, sodium, and water from the gut, which may be beneficial for energy provision and hydration, particularly during strenuous exercise.[2][3][4]

Below is a diagram illustrating this proposed signaling pathway.





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Proposed signaling pathway of sucralose in equine intestinal cells.

Comparative Studies on Other Sweeteners

While direct data on sucralose and performance in Thoroughbreds is lacking, studies on other sweeteners in horses and sucralose in other species provide some context.

Stevioside in Horses with Equine Metabolic Syndrome (EMS)

A study investigating the non-nutritive sweetener stevioside in horses with EMS compared its metabolic and inflammatory responses to a glycemic challenge with Karo corn syrup. The findings indicated that stevioside resulted in lower glycemic and insulinemic responses.[5][6] This suggests that non-nutritive sweeteners may offer a way to provide palatability without the metabolic disturbances associated with high-sugar supplements, which is particularly relevant for horses with metabolic conditions.[7]

Table 1: Comparison of Metabolic Responses to Stevioside and Corn Syrup in EMS Horses

Parameter	Stevioside Administration	Karo Corn Syrup Administration
Glycemic Response	Lower	Higher
Insulinemic Response	Lower	Higher
Inflammatory Response	Pro-inflammatory in EMS horses	Pro-inflammatory in EMS horses



Data summarized from Elzinga et al. (2017)[5][6]

Nutritive vs. Non-Nutritive Sweeteners in Human Athletes

A study on human runners compared the effects of mouth rinsing with sucrose (a nutritive sweetener) and two different concentrations of sucralose (a non-nutritive sweetener) on time-trial performance. The results showed that rinsing with the sucrose solution improved performance, whereas the sucralose solutions did not offer a significant benefit over water.[8] This suggests that the energy content of the sweetener may be a critical factor in its ergogenic effect, at least in humans.[8]

Table 2: Performance Effects of Nutritive vs. Non-Nutritive Sweetener Mouth Rinses in Human Runners

Mouth Rinse Solution	Effect on 12.8km Time-Trial Performance	
Sucrose (Nutritive)	Significantly faster than control (water)	
Sucralose (Non-Nutritive)	No significant difference compared to control	

Data summarized from Running Performance with Nutritive and Non-Nutritive Sweetened Mouth Rinses (2017)[8]

Experimental Protocols

Study on Sweetener Specificity of Horse Gut-Expressed Sweet Taste Receptor

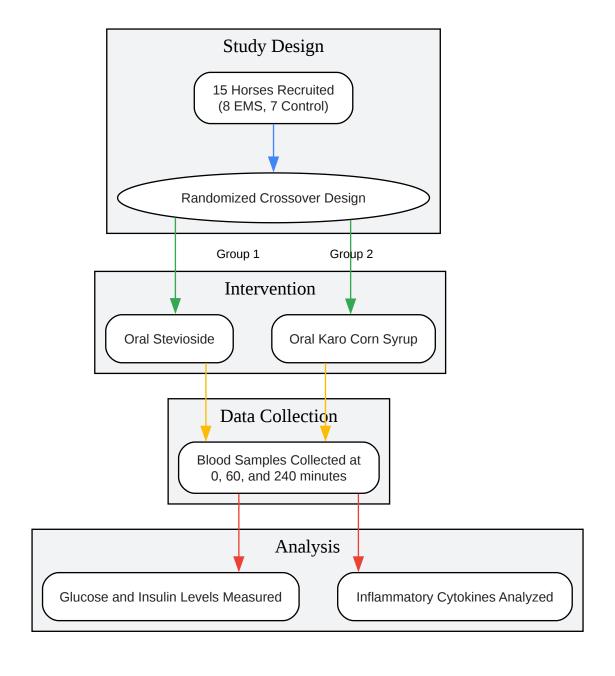
The study on the equine sweet taste receptor utilized a heterologous expression system. The researchers cloned the horse T1R2 and T1R3 receptor genes and expressed them in HEK293 cells. The response of these cells to various sweeteners, including sucralose, was then measured to determine receptor activation.[2][3]

Study on Stevioside in EMS Horses



This research involved a randomized crossover design with 15 horses (8 with EMS and 7 healthy controls). Each horse received an oral administration of either Karo corn syrup (0.15 mL/kg body weight) or an equivalent amount of stevioside dissolved in water. Blood samples were collected before and at 60 and 240 minutes after administration to measure glucose, insulin, and inflammatory markers.[6]

Below is a diagram of the experimental workflow for the stevioside study.



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- To cite this document: BenchChem. [Lack of Direct Evidence in Randomized Controlled Trials of Sucralose in Thoroughbreds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15191362#randomized-controlled-trial-of-sucralox-in-thoroughbreds-in-training]

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